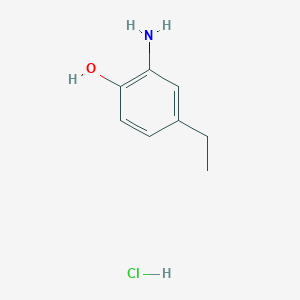

2-Amino-4-ethylphenol hydrochloride

Descripción general

Descripción

2-Amino-4-ethylphenol hydrochloride: is an organic compound with the molecular formula C8H12ClNO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and an ethyl group at the fourth position on the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Aromatic Nitration and Reduction:

Industrial Production Methods:

- The industrial production of 2-amino-4-ethylphenol hydrochloride typically involves large-scale nitration and reduction processes, followed by purification and crystallization steps to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions:

-

Oxidation:

- 2-Amino-4-ethylphenol hydrochloride can undergo oxidation reactions to form quinone derivatives.

- Common oxidizing agents include potassium permanganate and hydrogen peroxide.

-

Reduction:

- The compound can be reduced to form various amine derivatives.

- Reducing agents such as sodium borohydride are commonly used.

-

Substitution:

- Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

- Common reagents include halogens and sulfonating agents.

Major Products Formed:

- Oxidation products include quinones and related compounds.

- Reduction products include various amine derivatives.

- Substitution products include halogenated and sulfonated derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Safety Profile

2-Amino-4-ethylphenol hydrochloride is classified under several safety regulations due to its potential irritant effects. According to safety data sheets, it can cause eye irritation and may have skin sensitization potential. The compound is not classified as harmful by ingestion based on current evidence, but exposure should still be minimized in occupational settings .

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing hair dye formulations, where it acts as an oxidative coloring agent. Research indicates that it can be used effectively at concentrations up to 1% in such formulations .

Case Study: Hair Dye Formulations

A study examined the efficacy of this compound as a coloring agent in oxidative hair dyes. The results demonstrated that formulations containing this compound provided stable and vibrant colors while maintaining acceptable safety profiles for consumer use .

Cosmetic Industry

In addition to hair dyes, this compound is utilized in various cosmetic products due to its properties as a colorant. Its effectiveness in providing long-lasting color makes it a popular choice among cosmetic manufacturers.

Data Table: Cosmetic Applications

| Product Type | Concentration (%) | Function |

|---|---|---|

| Hair Dyes | Up to 1 | Oxidative coloring agent |

| Skin Products | Varies | Colorant and stabilizer |

Material Science

The compound also finds applications in material science, particularly in the production of phenolic resins and other polymeric materials. These materials are valued for their durability and resistance to heat and chemicals.

Case Study: Phenolic Resins

Research has shown that incorporating this compound into phenolic resin formulations enhances their mechanical properties and thermal stability, making them suitable for high-performance applications .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of this compound. A notable study involved a 90-day repeated dose toxicity test on rats, which identified potential effects on the hematopoietic system at higher doses. The no-observed-adverse-effect-level (NOAEL) was established at 16 mg/kg body weight per day .

Data Table: Toxicological Findings

| Study Type | Findings |

|---|---|

| Repeated Dose Toxicity | NOAEL: 16 mg/kg bw/day |

| Eye Irritation Test | Severe irritation with neat substance; slight with 2% solution |

Mecanismo De Acción

Molecular Targets and Pathways:

- The mechanism of action of 2-amino-4-ethylphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors.

- It can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use.

- The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various functional groups in biological molecules.

Comparación Con Compuestos Similares

2-Amino-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group.

2-Amino-4-chlorophenol: Similar structure but with a chlorine atom instead of an ethyl group.

2-Amino-4-phenylphenol: Similar structure but with a phenyl group instead of an ethyl group.

Uniqueness:

- The presence of the ethyl group at the fourth position on the benzene ring imparts unique chemical and physical properties to 2-amino-4-ethylphenol hydrochloride, distinguishing it from its analogs.

- Its specific reactivity and interaction with other molecules make it valuable in various applications, particularly in the synthesis of complex organic compounds and industrial products.

Actividad Biológica

2-Amino-4-ethylphenol hydrochloride (CAS Number: 79509-90-3) is an organic compound with notable biological activities. This article explores its pharmacological properties, toxicity, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an ethyl group attached to a phenolic structure. This configuration may influence its interaction with biological systems.

Cytotoxicity and Irritation

Studies have assessed the cytotoxic effects of 2-amino-5-ethylphenol hydrochloride (closely related to our compound) in various concentrations. At concentrations of 2% and 10%, it did not significantly reduce cell viability in the MTT assay, indicating low cytotoxicity. However, when applied as a neat substance, it resulted in 0% viability, suggesting irritative properties . Histological evaluations further confirmed that while diluted solutions showed no significant irritation, the neat form caused tissue necrosis.

Toxicological Profile

The toxicological evaluation of related compounds has shown no carcinogenic effects or significant reproductive toxicity. However, a weak clastogenic response was observed in certain studies . This suggests that while the compound may have beneficial applications, caution is warranted regarding its use in high concentrations or undiluted forms.

Study 1: Antifungal Efficacy

In a study investigating the antifungal properties of 4-ethylphenol, it was found to inhibit the growth of Phytophthora spp. by disrupting cellular integrity. The compound demonstrated significant efficacy in controlling soybean root rot and tobacco black shank diseases at specific concentrations .

Study 2: Cytotoxicity Assessment

A cytotoxicity study on 2-amino-5-ethylphenol hydrochloride revealed that while diluted solutions were non-irritant, exposure to undiluted forms led to severe tissue damage. This highlights the importance of concentration in determining biological activity and safety .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-amino-4-ethylphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5,10H,2,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFVELQFRAPEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.